molecular formula C19H23NO2 B12003810 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- CAS No. 92447-53-5

1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl-

Cat. No.: B12003810
CAS No.: 92447-53-5
M. Wt: 297.4 g/mol
InChI Key: LDTQGDNXMTWMLD-UHFFFAOYSA-N
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Description

1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is a chemical compound with a complex structure that includes a propanone backbone, a hydroxyamino group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- typically involves multiple steps, including the formation of the propanone backbone and the introduction of the hydroxyamino and phenyl groups. Common synthetic routes may involve the use of reagents such as tert-butylamine and phenylmagnesium bromide under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions in specialized reactors. The process would require precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of catalysts and purification techniques such as distillation or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The hydroxyamino group may form hydrogen bonds or other interactions with active sites, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
  • 1-Propanone, 3-chloro-1-phenyl-

Uniqueness

1-Propanone, 3-[(1,1-dimethylethyl)hydroxyamino]-1,2-diphenyl- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

92447-53-5

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

3-[tert-butyl(hydroxy)amino]-1,2-diphenylpropan-1-one

InChI

InChI=1S/C19H23NO2/c1-19(2,3)20(22)14-17(15-10-6-4-7-11-15)18(21)16-12-8-5-9-13-16/h4-13,17,22H,14H2,1-3H3

InChI Key

LDTQGDNXMTWMLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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